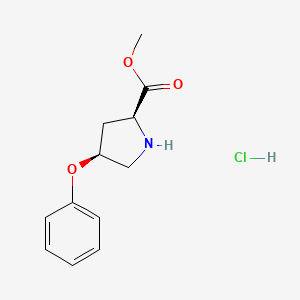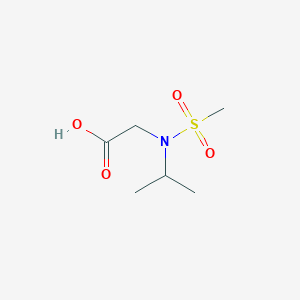
Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride
Descripción general
Descripción
“Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride” is a compound with the molecular weight of 183.61 .
Synthesis Analysis
A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity .
Molecular Structure Analysis
The molecular structure of a similar compound, “(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride”, has a molecular formula of CHClNO and an average mass of 165.661 Da .
Physical And Chemical Properties Analysis
“Methyl (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride” has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties listed .
Aplicaciones Científicas De Investigación
- Summary of Application : This compound is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Summary of Application : A compound structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride”, known as LNP023, has been identified as a Factor B inhibitor designed to treat a diverse array of complement mediated diseases . These diseases include age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases.
- Methods of Application : The compound was identified through high-throughput screening (HTS) and optimized using insights from several X-ray cocrystal structures .
- Results or Outcomes : The compound LNP023 is currently being evaluated clinically in several diverse AP mediated indications .
Proteomics Research
Complement Mediated Diseases Treatment
- Summary of Application : This compound is used as a reagent in chemical synthesis . It can be used to create more complex molecules in a laboratory setting.
- Summary of Application : Compounds structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride” have been used in the synthesis of various pharmaceuticals . For example, 4-Hydroxy-2-quinolones and their derivatives have shown interesting pharmaceutical and biological activities .
Chemical Synthesis
Pharmaceutical Research
- Summary of Application : This compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Summary of Application : Compounds structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride” have been used in the synthesis of quinolone derivatives . For example, 4-Hydroxy-2-quinolones and their derivatives have shown interesting pharmaceutical and biological activities .
Biochemical Research
Synthesis of Quinolone Derivatives
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRULTGGYJWUCKF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride | |
CAS RN |
93967-76-1 | |
| Record name | L-Proline, 4-phenoxy-, methyl ester, hydrochloride, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1419675.png)
![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)







![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)



